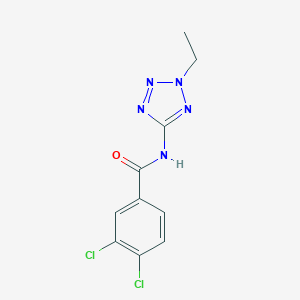

![molecular formula C21H15ClN2O4 B244591 N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)

N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a small-molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been linked to various types of cancer, making it an attractive target for cancer therapy. BIBX1382 has been extensively studied for its potential as an anticancer agent.

作用機序

N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. By inhibiting EGFR, N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide induces cell cycle arrest and promotes apoptosis in cancer cells.

Biochemical and physiological effects:

N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to have a selective inhibitory effect on EGFR, with minimal effects on other receptor tyrosine kinases. It has also been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life. N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been well-tolerated in preclinical studies, with no significant adverse effects reported.

実験室実験の利点と制限

N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages as an experimental tool. It is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has also been well-characterized in terms of its pharmacokinetic properties, making it a reliable tool for in vivo studies. However, one limitation of N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are several potential future directions for research on N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and selectivity for EGFR. Another area of interest is the combination of N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide with other anticancer agents to improve its efficacy and reduce the likelihood of drug resistance. Additionally, further studies are needed to better understand the molecular mechanisms underlying the anticancer effects of N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide.

合成法

N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-aminophenol with 3-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carboxylic acid. The final product is obtained through purification and isolation steps.

科学的研究の応用

N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has also been tested in preclinical animal models and has shown promising results in reducing tumor growth.

特性

分子式 |

C21H15ClN2O4 |

|---|---|

分子量 |

394.8 g/mol |

IUPAC名 |

N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C21H15ClN2O4/c22-15-3-1-2-13(10-15)20(25)23-16-5-7-17(8-6-16)24-21(26)14-4-9-18-19(11-14)28-12-27-18/h1-11H,12H2,(H,23,25)(H,24,26) |

InChIキー |

VVWOQHONDALOPZ-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |

正規SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)

![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)

![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)

![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)

![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)

![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)

![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)

![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)

![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)